
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon. This compound features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. The presence of difluorophenyl group adds unique properties to the compound, influencing its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro groups to amino groups.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of amides, esters, or ethers.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-phenylpropan-1-ol: Lacks the difluorophenyl group, resulting in different reactivity and properties.
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with different fluorine substitution pattern, affecting its chemical behavior.
Uniqueness
The presence of the 2,5-difluorophenyl group in (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol imparts unique electronic and steric effects, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
Clave InChI |
MEXFKOJLSNTFBH-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)[C@H](CCO)N)F |
SMILES canónico |
C1=CC(=C(C=C1F)C(CCO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



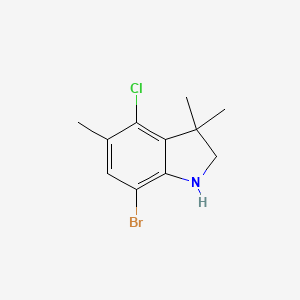
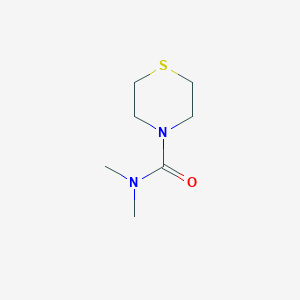
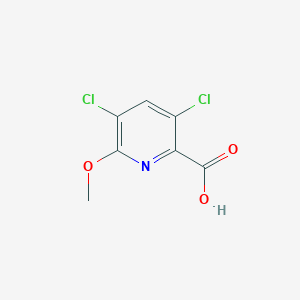
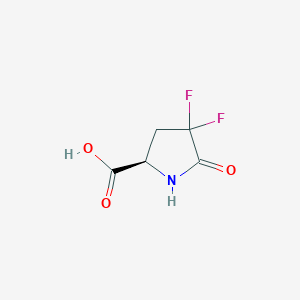
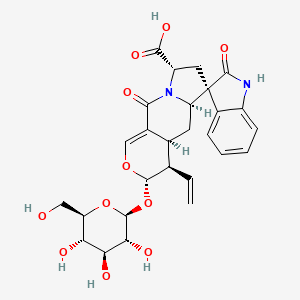
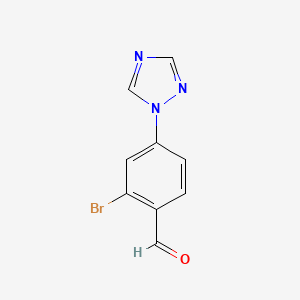

![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)

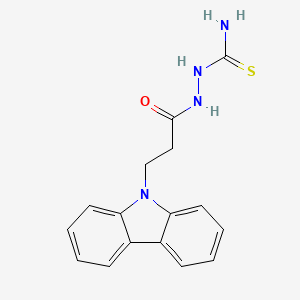


![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
